8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
“8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one” is a chemical compound with the molecular formula C10H9BrO2 . It is a type of coumarin, a group of nature-occurring lactones first derived from Tonka beans in 1820 .
Physical And Chemical Properties Analysis
The boiling point of “8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one” is predicted to be 362.9±42.0 °C, and its density is predicted to be 1.542±0.06 g/cm3 .Scientific Research Applications
Organic Synthesis
A study by Tanemura et al. (1991) demonstrates the synthesis and properties of a new heterocycle, highlighting the versatility of benzopyran derivatives in constructing complex molecular architectures. The synthesis involved key steps like allylic bromination, showing the compound's role in organic synthesis as a precursor for various chemical transformations (Tanemura et al., 1991).
Pharmacological Activity
Khelili et al. (2012) explored the pharmacological activity of N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides on rat uterus, rat aorta, and rat pancreatic β-cells. The study found that certain compounds exhibited strong myorelaxant activity, indicating the potential for therapeutic applications targeting smooth muscle relaxation (Khelili et al., 2012).
Materials Science
The application in materials science is exemplified by the development of an orally active CCR5 antagonist by Ikemoto et al. (2005), showcasing the role of benzopyran derivatives in creating novel compounds with potential applications in treating various diseases, including HIV (Ikemoto et al., 2005).
Antimicrobial Activity
Abdel-Aziem et al. (2021) investigated the reactions and antibacterial activity of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one, demonstrating the antimicrobial potential of benzopyran derivatives against various bacterial strains. This suggests the compound's utility in developing new antibacterial agents (Abdel-Aziem et al., 2021).
Peptidomimetic Building Blocks
Anderluh et al. (2005) reported on the synthesis and reactivity of ethyl 8‐amino‐6‐methyl‐3,4‐dihydro‐2H‐1‐benzopyran‐2‐carboxylate, highlighting its application as a peptidomimetic building block. This research underscores the compound's relevance in designing constrained templates for introducing various functionalities (Anderluh et al., 2005).
Future Directions
properties
IUPAC Name |
8-bromo-6-methyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJVBNRUWGNFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one |
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